

# The Clinical Development of Tozadenant: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tozadenant*

Cat. No.: *B1682436*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tozadenant** (SYN115) was an investigational oral, selective adenosine A2A receptor antagonist developed as an adjunctive therapy to levodopa for the treatment of Parkinson's disease. The rationale for its development was based on the understanding that antagonism of the adenosine A2A receptor could potentiate dopaminergic neurotransmission in the basal ganglia, thereby improving motor symptoms in patients with Parkinson's disease. This technical guide provides an in-depth history of the clinical development program of **Tozadenant**, detailing its progression through clinical trials, its mechanism of action, and the ultimate reasons for the cessation of its development.

## Mechanism of Action: Adenosine A2A Receptor Antagonism

**Tozadenant**'s therapeutic potential resided in its ability to selectively block adenosine A2A receptors, which are highly expressed in the striatum, a key component of the basal ganglia motor circuit. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits. Adenosine A2A receptors are co-localized with dopamine D2 receptors on the striatopallidal neurons of this indirect pathway. Activation of A2A receptors by adenosine has an inhibitory effect on D2 receptor function. By blocking these A2A receptors, **Tozadenant** was designed to

disinhibit D2 receptor signaling, thereby normalizing the activity of the indirect pathway and improving motor control.



[Click to download full resolution via product page](#)**Tozadenant's Mechanism of Action**

## Clinical Development Program

The clinical development of **Tozadenant** progressed to Phase 3 before its termination. The program primarily focused on evaluating the efficacy and safety of **Tozadenant** in reducing "off" time in Parkinson's disease patients experiencing motor fluctuations with levodopa therapy.

### Phase 2b Clinical Trial (NCT01283594)

A key study in the development of **Tozadenant** was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[\[1\]](#)

- Objective: To assess the safety and efficacy of four different doses of **Tozadenant** as an adjunct to levodopa in patients with Parkinson's disease and motor fluctuations.[\[1\]](#)
- Patient Population: 420 patients with Parkinson's disease treated with levodopa who experienced at least 2.5 hours of "off" time per day.[\[1\]](#)
- Study Design: Participants were randomly assigned to receive one of four doses of **Tozadenant** (60 mg, 120 mg, 180 mg, or 240 mg) or a matching placebo, administered twice daily for 12 weeks.[\[1\]](#)
- Primary Outcome Measure: The primary endpoint was the change from baseline in the hours per day spent in the "off" state at week 12. This was assessed using patient-completed diaries, known as Hauser diaries.[\[1\]](#)
- Hauser Diary Methodology: Patients were instructed to record their motor state ("asleep," "off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome dyskinesia") every 30 minutes during their waking hours for three consecutive days at specified time points during the study. Training was provided to ensure accurate and consistent reporting.

The Phase 2b study demonstrated that **Tozadenant** at doses of 120 mg and 180 mg twice daily was effective in reducing "off" time.

| Treatment Group         | Mean Change from Baseline in "Off" Time (hours/day) | 95% Confidence Interval | p-value vs. Placebo |
|-------------------------|-----------------------------------------------------|-------------------------|---------------------|
| Placebo                 | -0.6                                                | -                       | -                   |
| Tozadenant 60 mg BID    | Not significant                                     | -                       | -                   |
| Tozadenant 120 mg BID   | -1.1                                                | -1.8 to -0.4            | 0.0039              |
| Tozadenant 180 mg BID   | -1.2                                                | -1.9 to -0.4            | 0.0039              |
| Tozadenant 240 mg BID   | Not significant                                     | -                       | -                   |
| Combined 120/180 mg BID | -1.1                                                | -1.8 to -0.5            | 0.0006              |

Data sourced from Hauser et al., 2014.

The 240 mg twice-daily dose was associated with a higher rate of discontinuation due to adverse events.

| Adverse Event             | Placebo (n=84) | Tozadenant 120 mg BID (n=82) | Tozadenant 180 mg BID (n=85) | Tozadenant 240 mg BID (n=84) |
|---------------------------|----------------|------------------------------|------------------------------|------------------------------|
| Discontinuation due to AE | 4 (5%)         | 6 (7%)                       | 8 (9%)                       | 17 (20%)                     |
| Dyskinesia                | 7 (8%)         | 13 (16%)                     | 17 (20%)                     | 14 (17%)                     |
| Nausea                    | 3 (4%)         | 9 (11%)                      | 10 (12%)                     | 12 (14%)                     |
| Dizziness                 | 1 (1%)         | 4 (5%)                       | 11 (13%)                     | 10 (12%)                     |

Data sourced from Hauser et al., 2014.

## Phase 3 Clinical Trial Program (TOZ-PD, including CL-05)

Based on the promising results of the Phase 2b study, a Phase 3 program was initiated to confirm the efficacy and further evaluate the safety of **Tozadenant**.

- Objective: To evaluate the efficacy and safety of **Tozadenant** as an adjunctive therapy in levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.
- Patient Population: The study intended to enroll approximately 450 patients with similar characteristics to the Phase 2b trial participants.
- Study Design: The TOZ-PD study was a randomized, double-blind, placebo-controlled trial. Patients were to be randomized to receive **Tozadenant** 60 mg twice daily, 120 mg twice daily, or placebo for 24 weeks. This was to be followed by a 52-week open-label extension to gather long-term safety data.
- Primary and Secondary Outcome Measures: The primary endpoint was the change in "off" time as measured by the Hauser diary. Key secondary endpoints included changes in "on" time without troublesome dyskinesia and assessments using the Unified Parkinson's Disease Rating Scale (UPDRS).

## Tozadenant Phase 3 (TOZ-PD) Trial Workflow

[Click to download full resolution via product page](#)

## Tozadenant Phase 3 Trial Workflow

# Discontinuation of the Clinical Development Program

In November 2017, Acorda Therapeutics announced the discontinuation of the **Tozadenant** clinical development program due to serious safety concerns that emerged during the Phase 3 trials.

## Safety Signal: Agranulocytosis and Sepsis

The decision to halt the program was based on the emergence of cases of agranulocytosis, a severe and life-threatening reduction in white blood cells, which in some instances led to sepsis and fatalities. Seven cases of sepsis were reported in the **Tozadenant**-treated groups, with five of these being fatal.

## Enhanced Safety Monitoring and Final Decision

In response to the initial safety signals, the company implemented enhanced safety monitoring, which included increasing the frequency of blood cell count monitoring for trial participants from monthly to weekly. However, after a thorough review of the data and in consultation with the Data Safety Monitoring Board and the U.S. Food and Drug Administration (FDA), Acorda concluded that even with weekly monitoring, patient safety could not be sufficiently ensured. Consequently, all ongoing studies with **Tozadenant** were terminated.

## Conclusion

The clinical development of **Tozadenant** illustrates the rigorous and often challenging path of drug development. While demonstrating promising efficacy in reducing "off" time for patients with Parkinson's disease in Phase 2 trials, the emergence of a severe and unpredictable safety signal in the Phase 3 program led to its discontinuation. The **Tozadenant** story underscores the paramount importance of patient safety in clinical research and serves as a critical case study for drug development professionals. The data from the completed portions of the Phase 3 trial were expected to be shared with the scientific community to contribute to the collective understanding of this therapeutic class and Parkinson's disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Clinical Development of Tozadenant: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682436#history-of-tozadenant-s-clinical-development-program]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)